molecular formula C7H6N2O B1340473 2-Cyano-5-hydroxymethylpyridine CAS No. 58553-48-3

2-Cyano-5-hydroxymethylpyridine

Cat. No.: B1340473
CAS No.: 58553-48-3
M. Wt: 134.14 g/mol
InChI Key: UFTHYXJJRHOQGT-UHFFFAOYSA-N
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Description

2-Cyano-5-hydroxymethylpyridine is an organic compound with the molecular formula C₇H₆N₂O. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) and a hydroxymethyl group (-CH₂OH) attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-5-hydroxymethylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyridine with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the cyano group, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-hydroxymethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-5-hydroxymethylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-5-hydroxymethylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-5-hydroxymethylpyridine is unique due to the presence of both a cyano group and a hydroxymethyl group on the pyridine ring.

Properties

IUPAC Name

5-(hydroxymethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTHYXJJRHOQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482489
Record name 2-cyano-5-hydroxymethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58553-48-3
Record name 2-cyano-5-hydroxymethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl-6-cyanonicotinate (prepared as per T. Sakamoto, S. Kaneda, S. Nishimura and H. Yamanaka Chem. Pharm. Bull. 1985, 33, 565) (1.58 g, 8.97 mmol) in MeOH (40 mL) was added NaBH4 (1.00 g, 26.4 mmol) and the reaction stirred at room temperature for 8 h. After removal of the solvent, the residue was taken up in 15% NaOH (5 mL) and stirred for 20 min. The mixture was then extracted repeatedly with CH2Cl2, and the combined organic fractions were dried (Na2SO4), filtered and concentrated under reduced pressure. Purification of the residue by chromatography on silica gel (EtOAc/hexanes, 1:1) afforded 3-hydroxymethyl-6-cyanopyridine (414 mg, 34%). 1H NMR (CDCl3) δ 5.16 (s, 2H), 7.69 (d, 1H, J=6.8 Hz), 7.84 (d, 1H, J=6.8 Hz), 8.71 (s, 1H).
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 5-formylpicolinonitrile (490 mg, 3.71 mmol) in 15 mL of MeOH was added NaBH4 (140 mg, 3.71 mmol). The reaction mixture was stirred at 0° C. for 1 h and quenched with 5% citric acid. After most MeOH was removed by concentration, the residue was partitioned between DCM and sat. NaHCO3 (aq.). The aqueous layer was extracted with DCM (10×). The organic layer was washed with brine and dried (Na2SO4). The product 5-(hydroxymethyl)picolinonitrile (431 mg) was obtained by concentration under vacuum.
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

6-Cyanonicotinic acid methyl ester (701 mg) was dissolved in a mixed solvent of methanol (1 ml) and tetrahydrofuran (7 ml) and sodium borohydride (197 mg) was added under ice-cooling. The mixture was directly heated to room temperature and stirred overnight. Water (20 ml) was added, and the mixture was extracted with ethyl acetate (once with 50 ml and once with 30 ml), washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated and the obtained residue was purified with column chromatography (Yamazen HI-FLASH™ COLUMN size 2 L, elution solvent: hexane/ethyl acetate) to give the title compound (264 mg).
Quantity
701 mg
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The compound of Example 1A (13 g, 110 mmol) is dissolved in 400 ml tetrachloromethane, and 29.4 g (165 mmol) N-bromosuccinimide and 0.4 g (1.6 mmol) dibenzoylperoxide are added. The reaction mixture is refluxed for three hours, cooled down to room temperature and filtered. The solution is washed with aqueous sodium thiosulfate, dried over magnesium sulfate, and the solvent is removed in vacuo. The residue is dissolved in 200 ml dioxane and 200 ml water, calcium carbonate (44 g, 440 mmol) is added, and the mixture is stirred at reflux for 2 hours. After cooling down to room temperature, the mixture is filtered, and dichloromethane is added. After phase separation, the organic phase is dried over magnesium sulfate, and the solvent is removed in vacuo. The product is purified by chromatography (silica, eluent: cyclohexane/ethyl acetate 2:1).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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